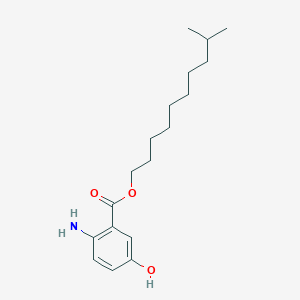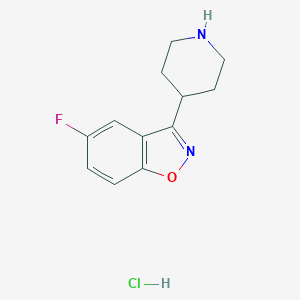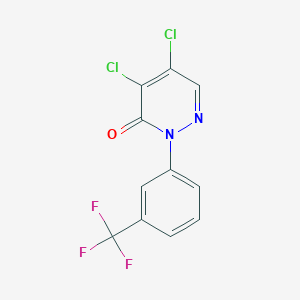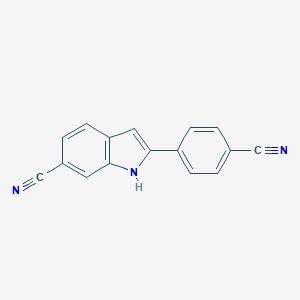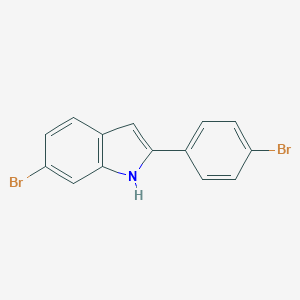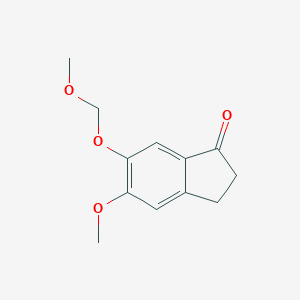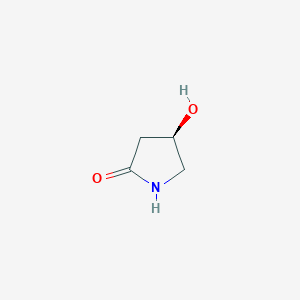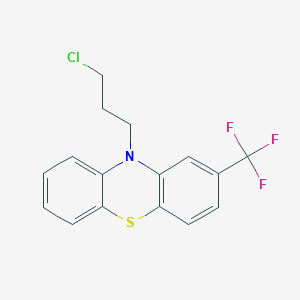
(R)-(+)-Anatabine
Übersicht
Beschreibung
®-(+)-Anatabine is the less active R-enantiomer of Anatabine . Anatabine is a potent α4β2 nAChR agonist . It inhibits NF-κB activation and lowers amyloid-β (Aβ) production by preventing the β-cleavage of amyloid precursor protein (APP) .
Synthesis Analysis
Anatabine is an alkaloid present in plants of the Solanaceae family, including tobacco and eggplant . It has been shown to ameliorate chronic inflammatory conditions in mouse models, such as Alzheimer’s disease, Hashimoto’s thyroiditis, multiple sclerosis, and intestinal inflammation .Molecular Structure Analysis
The molecular weight of ®-(+)-Anatabine is 160.22 and its molecular formula is C10H12N2 . It exhibits close structural resemblance to nicotine .Chemical Reactions Analysis
Anatabine is a potent α4β2 nAChR agonist . It inhibits NF-κB activation and lowers amyloid-β (Aβ) production by preventing the β-cleavage of amyloid precursor protein (APP) .Physical And Chemical Properties Analysis
The molecular weight of ®-(+)-Anatabine is 160.22 and its molecular formula is C10H12N2 . It is the ®-metabolite of Nicotine .Wissenschaftliche Forschungsanwendungen
Neuroprotective and Anti-inflammatory Properties
- Neurodegenerative Disorder Treatment : (R)-(+)-Anatabine has shown potential in treating neurodegenerative disorders due to its ability to stimulate α4β2 and α7 nicotinic acetylcholine receptors, which may help in developing more efficacious drugs for these medical conditions (H. Xing et al., 2020).
- Alzheimer’s Disease : In experimental models, this compound reduced beta-amyloidosis, neuroinflammation, and improved behavioral deficits, suggesting its potential as a disease-modifying agent for Alzheimer's disease (M. Verma et al., 2015).
- Traumatic Brain Injury : Studies have shown that anatabine, which includes this compound, can improve outcomes in models of traumatic brain injury, suggesting a role in managing neuroinflammation and related pathologies (Alexander Morin et al., 2021).
Cellular and Molecular Mechanisms
- Activation of NRF2 Pathway : Anatabine activates the NRF2 (nuclear factor-erythroid factor 2-related factor 2) pathway, which is crucial for cellular defense mechanisms against oxidative stress and inflammation, indicating its therapeutic potential in NRF2-related diseases (D. Messinis et al., 2022).
- Inhibition of STAT3 Phosphorylation : Anatabine shows anti-inflammatory activity by inhibiting STAT3 and NFκB phosphorylation, which are key regulators in inflammatory responses (D. Paris et al., 2013).
Applications in Autoimmune Disorders
- Treatment of Multiple Sclerosis : Anatabine has been found to suppress neurological deficits associated with experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, by reducing pro-inflammatory cytokines (D. Paris et al., 2013).
- Amelioration of Autoimmune Thyroiditis : In models of Hashimoto's thyroiditis, anatabine showed a reduction in the severity of thyroiditis and antibody response, suggesting its utility in autoimmune thyroid conditions (P. Caturegli et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(2R)-1,2,3,6-tetrahydropyridin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPPBXUYQGUQHE-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCNC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CCN[C@H]1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20486786 | |
| Record name | (2R)-1,2,3,6-Tetrahydro-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20486786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126454-22-6 | |
| Record name | (2R)-1,2,3,6-Tetrahydro-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20486786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of (R)-(+)-Anatabine influence its activity compared to related compounds?
A3: Research suggests that the stereochemistry and the presence of the double bond in this compound significantly impact its pharmacological activity compared to anabasine and its isomer, isoanatabine. For example, this compound demonstrates lower potency at α4β2 nAChRs than its isomer, (R)-isoanatabine []. This difference highlights the importance of stereochemistry for receptor binding and activation. Additionally, the presence of the double bond in both this compound and isoanatabine contributes to their higher efficacy at α4β2 nAChRs compared to anabasine [].
Q2: Are there efficient enantioselective syntheses available for this compound?
A4: Yes, researchers have developed efficient enantioselective syntheses for both this compound and its enantiomer, (S)-(-)-Anatabine [, ]. These synthetic approaches allow for the production of the desired enantiomer in high enantiomeric excess, which is crucial for studying the specific biological activity of each isomer and exploring potential therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







